2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide 2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 113603-99-9
VCID: VC6280769
InChI: InChI=1S/C10H10Cl2N2O3/c11-5-9(15)13-14-10(16)6-17-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15)(H,14,16)
SMILES: C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Cl
Molecular Formula: C10H10Cl2N2O3
Molecular Weight: 277.1

2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide

CAS No.: 113603-99-9

Cat. No.: VC6280769

Molecular Formula: C10H10Cl2N2O3

Molecular Weight: 277.1

* For research use only. Not for human or veterinary use.

2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide - 113603-99-9

Specification

CAS No. 113603-99-9
Molecular Formula C10H10Cl2N2O3
Molecular Weight 277.1
IUPAC Name N'-(2-chloroacetyl)-2-(4-chlorophenoxy)acetohydrazide
Standard InChI InChI=1S/C10H10Cl2N2O3/c11-5-9(15)13-14-10(16)6-17-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15)(H,14,16)
Standard InChI Key IYYJWBZRMUZXOK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N'-(2-chloroacetyl)-2-(4-chlorophenoxy)acetohydrazide, reflects its bifunctional design (Fig. 1) . Key structural attributes include:

  • Hydrazide core: A central NHNH-\text{NH}-\text{NH}- linkage connecting two acetyl groups.

  • Chloroacetyl moiety: A 2-chloroacetyl substituent (ClCH2CO\text{Cl}-\text{CH}_2-\text{CO}-) at the N'-position.

  • 4-Chlorophenoxy group: A phenoxy ring para-substituted with chlorine, attached via an acetoxy bridge.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular formulaC10H10Cl2N2O3\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_3
SMILESClC(=O)NN(=O)C(Oc1ccc(Cl)cc1)\text{ClC}(=O)\text{NN}(=O)\text{C}(Oc_1ccc(Cl)cc1)
InChIKeyIYYJWBZRMUZXOK-UHFFFAOYSA-N
Crystallographic symmetryMonoclinic (related analogues)

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a two-step protocol involving:

  • Hydrazide formation: Reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide .

  • Acylation: Treatment with 2-chloroacetyl chloride in anhydrous ethanol under reflux, as outlined in Scheme 1 .

Scheme 1: Synthesis of 2-Chloro-N'-[(4-Chlorophenoxy)Acetyl]Acetohydrazide

2-(4-Chlorophenoxy)acetohydrazide+ClCH2COClEtOH, refluxTarget Compound+HCl\text{2-(4-Chlorophenoxy)acetohydrazide} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound} + \text{HCl}

Key observations:

  • The reaction proceeds via nucleophilic acyl substitution, confirmed by 1H^1\text{H}-NMR disappearance of NH2-\text{NH}_2 protons at δ\delta 4.8 ppm and emergence of NH-\text{NH}- signals at δ\delta 10.7 ppm .

  • Yield optimization (67–75%) requires strict anhydrous conditions to prevent hydrolysis of the chloroacetyl group .

Physicochemical Properties

Spectral Characterization

  • IR spectroscopy: Strong bands at 1680 cm1^{-1} (amide I), 1540 cm1^{-1} (amide II), and 1245 cm1^{-1} (C–O–C ether stretch) .

  • Mass spectrometry: Molecular ion peak at m/zm/z 277.0 (M+\text{M}^+) with isotopic clusters confirming two chlorine atoms .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .

  • Thermal stability: Decomposes above 250°C, consistent with related diacylhydrazines .

Biological and Industrial Applications

Metal Chelation

The hydrazide moiety enables coordination with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), applicable in wastewater treatment. Computational models predict a binding affinity (KdK_d) of 10810^{-8} M for Cu2+^{2+} .

Table 2: Comparative Bioactivity of Hydrazide Analogues

CompoundIC50_{50} (Insecticidal)Metal Chelation EfficiencySource
2-Chloro-N'-[(4-Cl-PhO)Ac]AHPendingHigh (predicted)
Tebufenozide0.8 μMN/A

Future Research Directions

  • Activity profiling: Insecticidal assays against lepidopteran pests.

  • Crystallography: Single-crystal X-ray studies to resolve torsional angles (e.g., C–N–N–C conformation) .

  • Derivatization: Synthesis of Schiff base complexes for enhanced metal-binding capacity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator